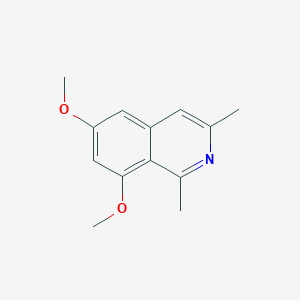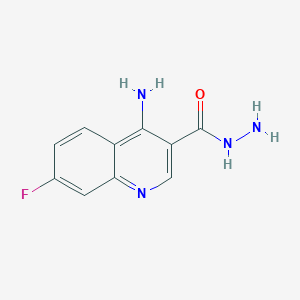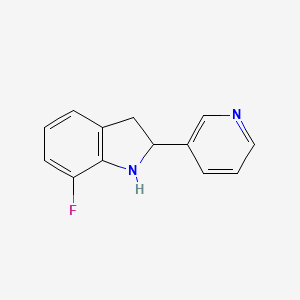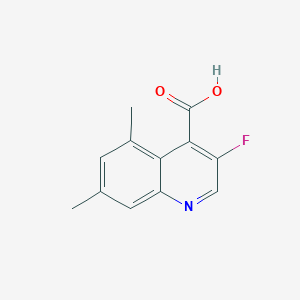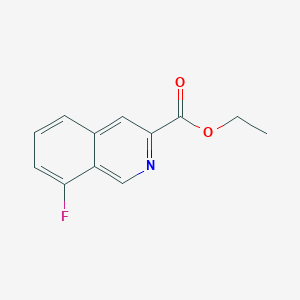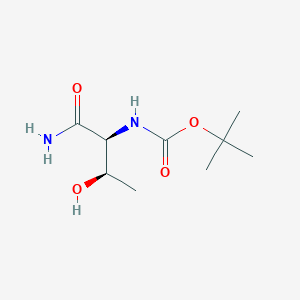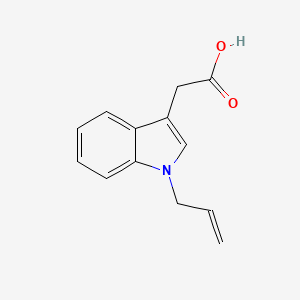
2-(1-Allyl-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Allyl-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, characterized by the presence of an indole ring system Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid typically involves the reaction of 1-allyl-1-phenylhydrazine with acetic acid in the presence of water at elevated temperatures (around 100°C). This reaction facilitates a key condensation and sigmatropic rearrangement, resulting in the formation of the desired indole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Allyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This process can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-acetic acid derivatives, while reduction can produce more saturated analogs.
Scientific Research Applications
2-(1-Allyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(1-Allyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone involved in growth regulation.
1-Allyl-1H-indole-2-carboxylic acid: Another indole derivative with similar structural features.
2-(6-Chloro-1H-indol-3-yl)acetic acid: A chlorinated analog with distinct chemical properties.
Uniqueness: 2-(1-Allyl-1H-indol-3-yl)acetic acid stands out due to its unique allyl substitution at the nitrogen atom of the indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
2-(1-prop-2-enylindol-3-yl)acetic acid |
InChI |
InChI=1S/C13H13NO2/c1-2-7-14-9-10(8-13(15)16)11-5-3-4-6-12(11)14/h2-6,9H,1,7-8H2,(H,15,16) |
InChI Key |
ZGPQRJDPUJAYNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C=C(C2=CC=CC=C21)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


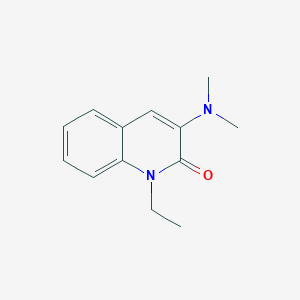
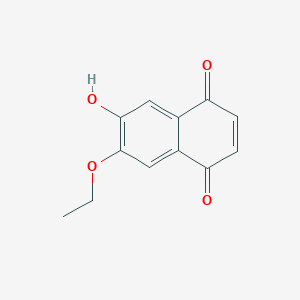


![N-[(Naphthalen-2-yl)methyl]glycine](/img/structure/B11888186.png)
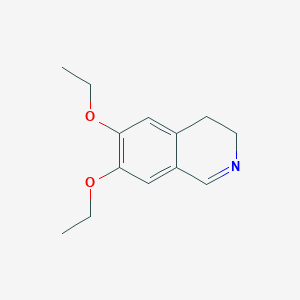
![Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B11888196.png)
